molecular formula C11H16O3 B010077 1-(3,4-Dimethoxyphenyl)propan-2-ol CAS No. 19578-92-8

1-(3,4-Dimethoxyphenyl)propan-2-ol

Cat. No. B010077
CAS RN: 19578-92-8
M. Wt: 196.24 g/mol
InChI Key: KWJDGWGMDAQESJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-ol and related compounds involves multiple steps, including asymmetric synthesis and Claisen-Schmidt condensation reactions. For instance, (1R,2S)-2-(4′-allyl-2′,6′-dimethoxyphenoxyl)-1-(4″-hydroxy-3″,5″-dimethoxyphenyl)propan-1-ol was synthesized using asymmetric dihydroxylation as a key step (Ding et al., 2011). Another example involves the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one through Claisen-Schmidt condensation (Khamees et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been explored through various techniques, including X-ray diffraction, spectroscopic characterization, and density functional theory (DFT) studies. These studies provide insights into the three-dimensional structures, confirming configurations and intermolecular interactions, such as hydrogen bonding and π-π interactions (Khamees et al., 2018).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and functional group transformations. The compound and its derivatives participate in reactions that include isomerization, Michael addition, and Wittig reactions, among others, showcasing a versatile chemistry suitable for generating a wide array of molecular structures and functionalities (Ramazani et al., 2008).

Physical Properties Analysis

The physical properties of this compound, such as melting points, boiling points, and solubility, are determined by its molecular structure. These properties are crucial for understanding its behavior in various environments and for its application in synthesis processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with different chemical reagents, and its role as a precursor in synthetic chemistry, define the compound's utility in broader chemical contexts. The presence of the dimethoxyphenyl group influences its electronic properties, which can be explored through NBO analysis, HOMO-LUMO studies, and reactivity descriptors (Mary et al., 2015).

Scientific Research Applications

  • Synthesis of Chiral Compounds : This chemical is used in the synthesis of chiral threo-(1R,2R)-glycerol and its inversion into erythro-(1R,2S)-isomers (Ding et al., 2011).

  • Pharmacological Effects : It exhibits pharmacological properties like prolonging latency times in conditioned avoidance response tests and acting as a central nervous system depressant in mice (Barfknecht, Miles, & Leseney, 1970).

  • Smooth Muscle Relaxant and Cognitive Function Improvement : The compound shows smooth muscle relaxant activity and improves cognitive functions in rats (Milusheva et al., 2022).

  • Preparation of Olefin Metathesis Catalysts : It is used in the preparation of catalysts for olefin metathesis (Jimenez et al., 2012).

  • Optical Purity in Scientific Research : The compound is close to optical purity, making it suitable for various scientific research applications (Clark‐Lewis & Ramsay, 1965).

  • Production of Xanthenol Derivatives : It reacts with acids to produce various xanthenol derivatives, which are potentially useful in research (Wada et al., 1999).

  • Cardioselectivity in Beta-Adrenoceptors : Derivatives of this compound show substantial cardioselectivity and higher affinity for beta 1-adrenoceptors in rat ventricular muscle (Rzeszotarski et al., 1979).

  • Environmental Pollution Reduction : It's used in studies on the oxidation of lignin model compounds by chlorine dioxide, addressing environmental pollution in elemental chlorine-free pulping (Nie et al., 2014).

  • Medical Applications : The stereoselective synthesis of its compounds has potential medical applications (Collier, Fisher, & Schulz, 1997).

  • Anti-Angiogenesis in Cancer Treatment : 1-(3,4-Dimethoxyphenyl)propan-2-ol shows potential as an anti-angiogenesis agent, which can help in treating human cancers (Khamees et al., 2018).

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)propan-2-ol involves several steps, including the formation of a cation radical species, the addition of water and molecular oxygen, and deacetylation .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJDGWGMDAQESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936454
Record name 1-(3,4-Dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19578-92-8, 161121-02-4
Record name 3,4-Dimethoxy-α-methylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19578-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, l-(3,4-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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